molecular formula C16H18ClNO2S3 B2876168 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1704521-98-1

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No.: B2876168
CAS No.: 1704521-98-1
M. Wt: 387.96
InChI Key: AIAOVNOAAIFWTO-UHFFFAOYSA-N
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Description

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves multiple steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a sulfonylation reaction. This involves the reaction of the thiazepane intermediate with a chlorothiophene sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the o-Tolyl Group: The final step involves the introduction of the o-tolyl group through a substitution reaction. This can be achieved by reacting the intermediate with an o-tolyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorothiophene and o-tolyl groups could influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
  • 4-((5-Methylthiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
  • 4-((5-Nitrothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Uniqueness

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is unique due to the presence of the chlorothiophene group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S3/c1-12-4-2-3-5-13(12)14-8-9-18(10-11-21-14)23(19,20)16-7-6-15(17)22-16/h2-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAOVNOAAIFWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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